molecular formula C15H16N2O2 B502971 3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide

3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide

Cat. No.: B502971
M. Wt: 256.3g/mol
InChI Key: QNQQROCIBIHVFD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with pyridine-3-carboxylic acid, followed by a series of steps including reduction and amidation. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-(pyridin-3-yl)propanamide
  • 3-(4-chlorophenyl)-N-(pyridin-3-yl)propanamide
  • 3-(4-nitrophenyl)-N-(pyridin-3-yl)propanamide

Uniqueness

3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C15H16N2O2/c1-19-14-7-4-12(5-8-14)6-9-15(18)17-13-3-2-10-16-11-13/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,18)

InChI Key

QNQQROCIBIHVFD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2

Origin of Product

United States

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